8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
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Overview
Description
1,2,4-Triazolo-thiadiazines and 1,2,4-triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . They are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Synthesis Analysis
The synthesis of these compounds involves the use of hydrazonoyl halides as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Molecular Structure Analysis
These compounds have the ability to manifest substituents around a core scaffold in defined three-dimensional (3D) representations. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemistry and synthesis of compounds possessing a 1,2,4-triazolo-thiadiazine nucleus have attracted enormous attention . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are largely determined by their molecular structure. For instance, the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .Scientific Research Applications
Synthesis and Reactivity
8,9-Dimethoxy-2-phenyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is a compound involved in various synthetic pathways leading to the formation of novel heterocyclic compounds. Its derivatives demonstrate a wide range of biological activities and are subjects of interest in medicinal chemistry and organic synthesis. For example, 8,8-R,R-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones were synthesized via a three-component condensation process, showcasing the flexibility of triazoloquinazoline scaffolds in organic synthesis (Shikhaliev et al., 2005). Similarly, [1,2,4]triazolo[1,5-c]quinazolin-2(3H)-ones and their thio analogues were prepared through a facile synthetic route, highlighting the potential for developing new bronchodilators (Rajan et al., 2002).
Pharmacological Activities
The pharmacological significance of triazoloquinazoline derivatives is underscored by their potential as adenosine receptor antagonists. Research into 2-amino[1,2,4]triazolo[1,5-c]quinazolines revealed potent and selective antagonists for the A3 adenosine receptor, indicating their value in therapeutic applications (Burbiel et al., 2016). Additionally, novel isoindolo[2,1-a][1,2,4]triazino[2,3-c]quinazolines demonstrated anticancer and FGFR1 inhibitory activities, further demonstrating the therapeutic potential of triazoloquinazoline derivatives (Voskoboynik et al., 2016).
Antimicrobial and Antioxidant Properties
Compounds derived from triazoloquinazoline cores have shown significant biological activities. A study on 2-heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline-5(6 H)-thiones and their S-substituted derivatives highlighted their antimicrobial activity against Staphylococcus aureus, with some derivatives exhibiting promising antibacterial properties (Bilyi et al., 2015). Furthermore, 1,2,4-triazole and 1,3,4-thiadiazole derivatives synthesized from triazoloquinazoline-thiones displayed antioxidant and urease inhibitory activities, showcasing their potential as candidates for drug development (Khan et al., 2010).
Mechanism of Action
Target of Action
The primary target of the compound 8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione is the wild-type Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (pf-DHFR-TS) . This enzyme plays a crucial role in the life cycle of the Plasmodium falciparum parasite, which is responsible for the most malaria-related illnesses .
Mode of Action
The compound interacts with the active site of the pf-DHFR-TS enzyme . The (S) stereoisomer of the compound shows probably more stable binding with the active site of the enzyme . This interaction inhibits the function of the enzyme, thereby disrupting the life cycle of the Plasmodium falciparum parasite .
Biochemical Pathways
The inhibition of the pf-DHFR-TS enzyme disrupts the biochemical pathways of the Plasmodium falciparum parasite . This disruption affects the parasite’s ability to synthesize DNA and proteins, which are essential for its growth and reproduction .
Result of Action
The result of the compound’s action is the inhibition of the growth and reproduction of the Plasmodium falciparum parasite . This inhibition can lead to the death of the parasite, thereby treating malaria .
Safety and Hazards
Properties
IUPAC Name |
8,9-dimethoxy-2-phenyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c1-22-13-8-11-12(9-14(13)23-2)18-17(24)21-16(11)19-15(20-21)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYKBZIOPRDECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3N=C(NN3C(=S)N=C2C=C1OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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